molecular formula C37H52NO3PPdS B13891364 CataCXium A Pd G3

CataCXium A Pd G3

Cat. No.: B13891364
M. Wt: 728.3 g/mol
InChI Key: QFHMWCPYABRFMY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

CataCXium A Pd G3 is synthesized through a series of steps involving the coordination of palladium with the ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl. The reaction typically involves the use of palladium acetate as the palladium source and the ligand in the presence of a base such as potassium carbonate .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

CataCXium A Pd G3 undergoes various types of reactions, including:

Common Reagents and Conditions

The common reagents used with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various substituted aromatic compounds, heterocycles, and complex organic molecules. These products are often used in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

CataCXium A Pd G3 exerts its effects through palladium-catalyzed cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and promoting the transfer of functional groups. The ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl enhances the stability and reactivity of the palladium center, making the compound highly efficient in catalysis .

Comparison with Similar Compounds

Properties

Molecular Formula

C37H52NO3PPdS

Molecular Weight

728.3 g/mol

IUPAC Name

bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline

InChI

InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

QFHMWCPYABRFMY-UHFFFAOYSA-M

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Origin of Product

United States

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